molecular formula C16H22ClN3O2S B13138519 Methylene blue (trihydrate)

Methylene blue (trihydrate)

Cat. No.: B13138519
M. Wt: 355.9 g/mol
InChI Key: ULEZOVPNGWYYGH-UHFFFAOYSA-M
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Description

Methylene blue (trihydrate) is a synthetic basic dye with the chemical formula C16H18ClN3S·3H2O. It is a phenothiazine derivative and is known for its deep blue color when dissolved in water or alcohol. Methylene blue was first synthesized by Heinrich Caro in 1876 and has since found various applications in medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene blue (trihydrate) is synthesized through the oxidation of dimethylaniline in the presence of sodium thiosulfate and ferric chloride. The reaction involves the formation of phenothiazine, which is then methylated to produce methylene blue. The trihydrate form is obtained by crystallizing the compound from water .

Industrial Production Methods: Industrial production of methylene blue involves large-scale oxidation of dimethylaniline using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and the final product is crystallized to obtain the trihydrate form. The compound is then dried and packaged for distribution .

Types of Reactions:

    Oxidation: Methylene blue can undergo oxidation to form various oxidation products.

    Reduction: It can be reduced to leucomethylene blue, which is colorless.

    Substitution: Methylene blue can participate in substitution reactions with other compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylene blue (trihydrate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methylene blue (trihydrate) can be compared with other phenothiazine derivatives and dyes:

    Similar Compounds:

Uniqueness: Methylene blue is unique due to its wide range of applications, from medical treatments to industrial uses. Its ability to act as both an oxidation-reduction agent and an enzyme inhibitor makes it versatile in various fields .

Properties

Molecular Formula

C16H22ClN3O2S

Molecular Weight

355.9 g/mol

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;dihydrate

InChI

InChI=1S/C16H18N3S.ClH.2H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H;2*1H2/q+1;;;/p-1

InChI Key

ULEZOVPNGWYYGH-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.[Cl-]

Origin of Product

United States

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